molecular formula C20H26O7 B190897 Cnicin CAS No. 24394-09-0

Cnicin

Cat. No. B190897
CAS RN: 24394-09-0
M. Wt: 378.4 g/mol
InChI Key: ZTDFZLVUIVPZDU-VANIYDICSA-N
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Description

Cnicin is a sesquiterpene lactone, esterified with a substituted acrylic acid, and belonging to the germacranolide class of natural products . It is mainly found in Cnicus (Cnicus benedictus L. (Asteraceae)), and is present in spotted knapweed plants, where the highest and lowest concentrations are found in the leaves (0.86-3.86% cnicin) and stems respectively .


Synthesis Analysis

Cnicin has been isolated from C. benedicta by chromatographic fractionation . To overcome its poor water solubility, inclusion complexes with β-cyclodextrin (βCD) and 2-hydroxypropyl-β-cyclodextrin (HPβCD) have been prepared by coprecipitation .


Molecular Structure Analysis

The molecular formula of Cnicin is C20H26O7 . The average mass is 378.416 Da and the monoisotopic mass is 378.167847 Da .


Chemical Reactions Analysis

Cnicin has shown antiparasitic activities . In vitro and in vivo antischistosomal activities of cnicin and its complexes with βCD and HPβCD against Schistosoma mansoni have been evaluated .


Physical And Chemical Properties Analysis

Cnicin has poor water solubility, which may limit its antiparasitic activities .

Scientific Research Applications

  • Structural and Vibrational Properties : Cnicin's structural and vibrational properties have been investigated using techniques like FT-IR, FT-Raman, NMR, and UV–visible spectroscopies, combined with density functional theory. These studies provide insights into the molecular electrostatic potentials, atomic charges, bond orders, stabilization energies, topological properties, and energy gap of cnicin (Chain et al., 2014).

  • Synthesis and Biological Activity : Synthetic studies of cnicin have been reported, focusing on the synthesis of its protected side chain carboxylic acid moiety. Cnicin exhibits potent inhibitory activity against the protozoan parasite Trypanosoma brucei, which causes human African trypanosomiasis (HAT) (Kurita et al., 2016).

  • Cytotoxic Activity : Cnicin has been isolated from Aegialophila pumila and demonstrated pronounced cytotoxic activity against TLX-5 mice lymphoma cells in vitro, highlighting its potential as an anti-cancer agent (El-Masry et al., 1984).

  • Analytical and Pharmacological Aspects : Analytical studies have explored cnicin's reaction with polynitroaromatic compounds and its quantification methods. Pharmacologically, cnicin has shown anti-inflammatory activity nearly equivalent to indomethacin and potent irritation of tissue upon intraperitoneal application (Schneider & Lachner, 1987).

  • Allelopathic Effect : A study on cnicin's allelopathic effect revealed its impact on the germination of soybean and radish, indicating its role in plant biology and potential agricultural applications (Schabes & Sigstad, 2007).

  • Quantitative Analysis in Centaurea Species : Cnicin has been quantitatively analyzed in several Centaurea species using H-NMR spectroscopy. This method allows for rapid and simple quantification without pre-purification (Tešević et al., 2007).

  • Antimyeloma Activity and Therapeutic Target : Cnicin exhibits potent antimyeloma activity and impacts Pim-2 kinase, a novel therapeutic target. It induces cell death in myeloma cells via multiple pathways and has the potential as a new anti-tumor drug (Jöhrer et al., 2011).

Safety And Hazards

It is recommended to avoid breathing mist, gas or vapours of Cnicin. Contact with skin and eyes should be avoided. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3/b11-5+,14-8-/t15?,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDFZLVUIVPZDU-VANIYDICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Centaurin

CAS RN

24394-09-0
Record name 2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl 3,4-dihydroxy-2-methylenebutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,310
Citations
SB Erel, C Karaalp, E Bedir, H Kaehlig… - Pharmaceutical …, 2011 - Taylor & Francis
… of cnicin in the present study establishes the potential of cnicin as an anti-inflammatory and cytotoxic agent. However, the effect of cnicin … macrophages and the effect of cnicin on NF-kB …
Number of citations: 71 www.tandfonline.com
SM Bach, MA Fortuna, R Attarian… - Natural product …, 2011 - journals.sagepub.com
… Overall, we report that cnicin has remarkable antimicrobial activity against six Staphylococcus strains. Of special interest is the activity of cnicin against the multi-drug resistant pathogen …
Number of citations: 55 journals.sagepub.com
RG Kelsey, LJ Locken - Journal of Chemical Ecology, 1987 - Springer
… extract led to the isolation of cnicin, a sesquiterpene lactone. Pure cnicin was bioassayed at 0, 1, 2, … Growth, particularly of the roots, was retarded between 1 and 4 mg of cnicin. Lettuce, …
Number of citations: 124 link.springer.com
A Steinbach, AJ Scheidig, CD Klein - Journal of medicinal …, 2008 - ACS Publications
We present the X-ray structure of the antibacterial target enzyme MurA in complex with its substrate UNAG and the sesquiterpene lactone cnicin, a potent inhibitor of the enzyme. The …
Number of citations: 48 pubs.acs.org
H Mizuno, T Usuki - ChemistrySelect, 2018 - Wiley Online Library
… The sesquiterpene lactones cynaropicrin and cnicin are … cnicin using centrifugation and decantation techniques. The results showed that the extraction yield of cynaropicrin and cnicin …
M Suchý, V Benešová, V Herout, F Šorm - Tetrahedron Letters, 1959 - Elsevier
… IN a preliminary note,' we assigned to cnicin, the … Cnicin is esterified by cr,&bis-(hydroxymethyl)acrylic acid. The volatile c5-acid, reported in our preceding paper,' obtained from cnicin …
Number of citations: 10 www.sciencedirect.com
HA Alhadrami, AM Sayed, HM Hassan, KA Youssif… - Antibiotics, 2021 - mdpi.com
… cnicin as the most promising anti-SARS CoV-2 hit that might inhibit viral multi-targets. The subsequent in vitro validation confirmed that cnicin … strongly recommended cnicin for further in …
Number of citations: 15 www.mdpi.com
K Jöhrer, M Obkircher, D Neureiter, J Parteli… - Journal of molecular …, 2012 - Springer
… In this study, we investigated the potential of cnicin as a new antimyeloma drug. We could show that cnicin potently kills myeloma cells via different pathways and we identified Pim-2 as …
Number of citations: 49 link.springer.com
M Kurita, M Tanigawa, S Narita, T Usuki - Tetrahedron Letters, 2016 - Elsevier
… cnicin has an interesting structure and attractive biological activity, synthetic studies of cnicin … side chain carboxylic acid moiety at C8 of cnicin via two routes starting from l-ascorbic acid. …
Number of citations: 7 www.sciencedirect.com
LJ Locken, RG Kelsey - Biochemical Systematics and Ecology, 1987 - Elsevier
… Cnicin inhibited the germination and root growth of … of cnicin in the tissues and surrounding soils of spotted knapweed on a seasonal basis. The results are discussed in terms of cnicin's …
Number of citations: 56 www.sciencedirect.com

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